1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCYGAONCHDJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4h 1,2,4 Triazol 3 Yl Cyclobutan 1 Ol and Analogues
Strategies for the Construction of the 1,2,4-Triazole (B32235) Moiety
The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve its synthesis from a variety of precursors. These strategies can be broadly categorized based on the key bond-forming reactions and starting materials employed.
One of the most traditional and widely used methods for constructing the 1,2,4-triazole ring involves the cyclization of hydrazine (B178648) derivatives. These reactions, such as the Pellizzari and Einhorn-Brunner reactions, rely on the condensation of hydrazides with amides or imides, respectively. scispace.comwikipedia.orgwikipedia.org
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes cyclization and dehydration to yield the triazole ring. wikipedia.org This method, while historically significant, can require high temperatures and long reaction times, often resulting in modest yields. wikipedia.org
The Einhorn-Brunner reaction provides an alternative route, utilizing the condensation of imides with alkyl or aryl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The regioselectivity of this reaction is influenced by the nature of the substituents on the imide, with the more acidic acyl group generally dictating the substitution pattern on the resulting triazole ring. wikipedia.org
Modern variations of these classical reactions often employ microwave irradiation to accelerate the reaction and improve yields. scispace.com For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved efficiently under microwave conditions in the absence of a catalyst. organic-chemistry.org
| Reaction Name | Precursors | Key Features |
| Pellizzari Reaction | Amide and Hydrazide | Forms 1,2,4-triazole via an acyl amidrazone intermediate. wikipedia.org |
| Einhorn-Brunner Reaction | Imide and Hydrazine | Produces an isomeric mixture of 1,2,4-triazoles. wikipedia.org |
| Microwave-Assisted Synthesis | Hydrazine and Formamide | Catalyst-free, efficient, and mild conditions. organic-chemistry.org |
The reaction of amidines with various reagents, particularly nitriles, offers a versatile and efficient route to 1,2,4-triazoles. Copper-catalyzed reactions have emerged as a powerful tool in this context, allowing for the construction of the triazole ring under relatively mild conditions.
A notable example is the copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles. organic-chemistry.org This process involves the sequential N-C and N-N bond formation, often using air as the oxidant. organic-chemistry.org This methodology is tolerant of a wide range of functional groups on both the amidine and nitrile components. organic-chemistry.org A variety of copper catalysts can be employed, including copper(I) bromide, and the reaction is typically carried out in the presence of a base such as cesium carbonate. organic-chemistry.org
Heterogeneous catalysts, such as 1,10-phenanthroline-functionalized MCM-41-supported copper(I), have also been developed to facilitate the synthesis and recycling of the catalyst. organic-chemistry.org In some instances, the reaction can proceed as a three-component reaction involving an amine, and two molecules of a nitrile, mediated by copper. researchgate.net
| Catalyst System | Reactants | Key Features |
| CuBr/Cs2CO3 | Amidine and Nitrile | Tandem addition-oxidative cyclization. organic-chemistry.org |
| Phen-MCM-41-CuBr | Amidine and Nitrile | Heterogeneous and recyclable catalyst. organic-chemistry.org |
| Copper-mediated | Amine and Nitriles (2 equiv.) | Three-component reaction. researchgate.net |
Oxidative cyclization reactions provide another important avenue for the synthesis of 1,2,4-triazoles. These methods typically involve the formation of a key intermediate, such as an amidrazone, followed by an oxidation-induced ring closure.
A general and metal-free approach involves the reaction of hydrazones with aliphatic amines in the presence of iodine as a catalyst. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been utilized as an effective oxidant for the cyclization of amidrazones with aldehydes. nih.gov In this reaction, CAN acts as both a Lewis acid and an oxidant, promoting the formation of the triazole ring in a recyclable medium like polyethylene (B3416737) glycol (PEG). nih.gov
| Oxidant/Catalyst | Precursors | Key Features |
| Iodine | Hydrazone and Aliphatic Amine | Metal-free, cascade reaction. organic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) | Amidrazone and Aldehyde | Acts as both Lewis acid and oxidant. nih.gov |
Aryl diazonium salts are versatile intermediates in organic synthesis and can be employed in the construction of 1,2,4-triazoles. These reactions often proceed via a [3+2] cycloaddition mechanism.
A three-component reaction involving 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regiospecific route to 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org This method relies on the in situ formation of a nitrile ylide, which then undergoes a dipolar annulation with the aryldiazonium salt. organic-chemistry.org Copper and silver catalysts have also been used to mediate the [3+2] cycloaddition of diazo compounds with aryl diazonium salts to form tetrazoles, a reaction that can be adapted for triazole synthesis. nih.gov
| Reactants | Key Features |
| 2-Diazoacetonitriles, Nitriles, Aryl Diazonium Salts | Regiospecific [3+2] annulation. organic-chemistry.org |
| Diazo compounds, Aryl Diazonium Salts | Can be catalyzed by copper or silver. nih.gov |
Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2,4-triazoles, often avoiding the need for harsh reagents and catalysts. These reactions utilize an electric current to drive the desired transformations.
An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium acetate (B1210297) in the presence of an alcohol can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This process uses the in situ generation of reactive iodide radicals or iodine and ammonia, thus avoiding strong oxidants and transition-metal catalysts. organic-chemistry.org
Another electrochemical approach involves the oxidative cyclization of hydrazones with amines. nih.govresearchgate.net This method generates amphiphilic intermediates from hydrazones, which then react with amines to form the triazole ring. nih.gov The use of inexpensive electrodes like stainless steel makes this an attractive method for potential industrial applications. nih.gov
| Reaction Type | Precursors | Key Features |
| Multicomponent Reaction | Aryl Hydrazine, Paraformaldehyde, NH4OAc, Alcohol | Avoids strong oxidants and transition metals. organic-chemistry.org |
| Oxidative Cyclization | Hydrazone and Amine | Generates amphiphilic intermediates. nih.govresearchgate.net |
Approaches for the Formation of the Cyclobutane-1-ol Core
The construction of the 1-substituted cyclobutane-1-ol moiety is a key step in the synthesis of the target molecule. This can be achieved through various synthetic strategies, with the most common being the addition of nucleophiles to cyclobutanone (B123998) or photochemical methods.
A primary method for the synthesis of 1-substituted cyclobutanols involves the reaction of cyclobutanone with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.org These strong nucleophiles add to the carbonyl carbon of cyclobutanone to form a tertiary alcohol upon acidic workup. For the synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, this would conceptually involve the reaction of a 3-lithiated or 3-magnesiated 1,2,4-triazole derivative with cyclobutanone. The generation of such organometallic triazole species can be achieved by deprotonation of a C-H bond with a strong base like n-butyllithium or by halogen-metal exchange.
Another versatile method for the formation of four-membered rings is the Paterno-Büchi reaction . wikipedia.orgnumberanalytics.com This photochemical [2+2] cycloaddition occurs between a carbonyl compound and an alkene, yielding an oxetane (B1205548). wikipedia.orgnumberanalytics.com While not a direct route to cyclobutanols, the resulting oxetane can potentially be rearranged or further functionalized to access the desired cyclobutanol (B46151) core.
The synthesis of cyclobutanone itself can be achieved through various methods, including the ring expansion of cyclopropylcarbinol or the [2+2] cycloaddition of ketenes with alkenes. organic-chemistry.org These precursors provide access to the essential four-membered ring ketone required for subsequent functionalization.
| Method | Reactants | Product Type |
| Organometallic Addition | Cyclobutanone and Organolithium/Grignard Reagent | 1-Substituted Cyclobutanol. libretexts.org |
| Paterno-Büchi Reaction | Carbonyl Compound and Alkene | Oxetane (precursor to cyclobutanol). wikipedia.orgnumberanalytics.com |
[2+2] Cycloaddition Reactions in Cyclobutane (B1203170) Ring Construction
The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. nih.gov This reaction typically involves the coupling of two olefinic substrates, where the π electrons interact to form two new sigma bonds, resulting in the four-membered ring. nih.gov A variety of reactions, including photochemical methods and the use of ketenes, are efficient routes to cyclobutane or cyclobutanone derivatives. nih.gov
In the context of constructing complex scaffolds, intramolecular [2+2] cycloadditions of allenes with alkenes have proven to be a versatile approach for creating rigid bicyclic frameworks containing a cyclobutane ring. acs.org For instance, the total synthesis of certain natural products has been accomplished using an intramolecular [2+2] cycloaddition between an allene (B1206475) and an alkene as a key step. nih.gov The reaction mechanism can proceed through either a diradical or a dipolar pathway. ru.nl Photocatalytic [2+2] cycloadditions have also been developed, providing access to unique cyclobutane-fused structures. rsc.org
Table 1: Examples of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Allene and Olefin | Chiral CBS Catalyst | Enantioselective Cyclobutane Motif | nih.gov |
| Thiazoline-fused 2-pyridone & Propargyl Bromide | Thermal (via in situ allene) | Cyclobutane Fused Thiazolino-2-pyridone | acs.orgnih.gov |
| Pyridones & Ethenesulfonyl Fluoride | Photocatalyst / Visible Light | Cyclobutane-fused Pyridinyl Sulfonyl Fluoride | rsc.org |
Rearrangement Reactions Facilitating Cyclobutane Skeleton Formation
Besides cycloadditions, rearrangement reactions offer an alternative pathway to the cyclobutane skeleton. These methods can involve either ring expansion of smaller rings or ring contraction of larger ones. nih.gov For example, a Wolff rearrangement can be employed for ring contraction to produce a cyclobutane derivative. nih.gov
One notable strategy is the oxidative skeletal rearrangement of secondary amines, such as pyrrolidines, which can undergo a 1,2-C-to-N migration to yield cyclobutanes. acs.org Another approach involves the rearrangement of spirocyclic cyclobutane N-halo aminals, which can be promoted by N-halosuccinimides. acs.org This process leads to a cyclobutane ring expansion through a 1,2-C-to-N migration, efficiently producing bicyclic amidines. acs.org The inherent ring strain of the cyclobutane often provides a driving force for these transformations. acs.orgresearchgate.net
Integrated Synthetic Strategies for the Hybrid Structure
Constructing the target this compound requires integrating the synthesis of both the cyclobutane and triazole rings into a cohesive strategy. This can be achieved through tandem processes or sequential multi-step approaches.
Tandem Ring-Opening/Cycloaddition Processes
Tandem reactions offer an elegant and efficient route to complex molecules by forming multiple bonds in a single operation. A notable example is a tandem ring-opening/intramolecular [2+2] cycloaddition. In one such process, a thiazoline (B8809763) ring is opened via S-alkylation with propargyl bromide; this generates an in situ allene intermediate that subsequently undergoes a [2+2] cycloaddition with an alkene moiety already present in the molecule. acs.orgnih.gov This strategy allows for the direct modification of an existing bioactive scaffold by annulating a cyclobutane ring, providing a method to fine-tune biological properties. acs.orgnih.gov
Sequential Functionalization and Cyclization Approaches
A more common and flexible approach involves a multi-step sequence of functionalization and cyclization. This can be approached in two primary ways: constructing the cyclobutane ring first, followed by the formation of the triazole ring, or vice versa.
For instance, a pre-formed cyclobutane-containing intermediate can be elaborated to include the necessary functionalities for triazole synthesis. Synthesis of triazolo-cyclobutane nucleoside analogs has been reported via a sequence involving a "click" azide-alkyne cycloaddition as the key step to form the triazole ring onto a cyclobutane scaffold. researchgate.net The 1,2,4-triazole ring itself can be synthesized through various methods, such as the condensation of substituted arylhydrazine hydrochlorides in formamide or through copper-catalyzed N-arylation procedures. nih.gov Once formed, the triazole can be further functionalized, for example, by chemoselective bromination at the 5-position using N-Bromosuccinimide (NBS). nih.gov
Alternatively, a functionalized triazole can serve as the starting point. Thioalkylation of a 1,2,4-triazole-3-thiol core, followed by deprotection and subsequent conversion of a resulting alcohol to a chloride or mesylate, can set the stage for coupling with a side chain to build up the final structure. nih.gov
Optimization of Synthetic Conditions and Reaction Scope
The optimization of reaction conditions is critical for maximizing yield, purity, and stereoselectivity. Key parameters that are often screened include catalysts, solvents, temperature, and reactant stoichiometry. For the synthesis of 1,2,4-triazole-based inhibitors, strategies have involved systematic optimization by applying isosteric replacements (e.g., benzene-to-acetylene), incorporating fluorine atoms, and identifying the more active eutomer. nih.gov
In the development of a [2+2] cycloaddition to form cyclobutane 6a, various conditions were tested. The results, summarized below, show that optimal yield was achieved using 3 equivalents of vinyl ether at 50°C for 19 hours. ru.nl
Table 2: Optimization of [2+2] Cycloaddition for Cyclobutane 6a
| Entry | Equivalents of Vinyl Ether 5 | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 21 | 19 | 45 |
| 2 | 1.5 | 50 | 19 | 57 |
| 3 | 1.5 | 80 | 19 | 46 |
| 4 | 3 | 21 | 19 | 63 |
| 5 | 3 | 21 | 43 | 71 |
| 6 | 3 | 50 | 4 | 70 |
| 7 | 3 | 50 | 19 | 83 |
| Data sourced from a study on hyperbaric cycloaddition reactions. ru.nl |
The reaction scope defines the range of substrates that can be successfully used in a particular synthetic method. For triazole synthesis, methods such as the condensation of arylhydrazines or copper-catalyzed reactions often tolerate a variety of functional groups on the aryl rings. nih.gov Similarly, the functionalization of the triazole core, such as thioalkylation, has been shown to be compatible with diverse acyclic, heterocyclic, and carbocyclic electrophiles. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the triazole ring, the cyclobutane (B1203170) ring, and the hydroxyl group.
The triazole ring contains a single aromatic proton (C-H) which is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. researchgate.net The N-H proton of the triazole ring would also appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons of the cyclobutane ring would present as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm) due to spin-spin coupling between adjacent non-equivalent protons. The hydroxyl (-OH) proton signal is typically a broad singlet, and its position is also solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazole N-H | Variable (Broad) | Singlet |
| Triazole C-H | 8.0 - 9.0 | Singlet |
| Hydroxyl O-H | Variable (Broad) | Singlet |
| Cyclobutane CH₂ | 1.5 - 3.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The two carbon atoms of the 1,2,4-triazole (B32235) ring are expected to have chemical shifts in the aromatic region, typically between δ 140 and 160 ppm. researchgate.net The quaternary carbon of the cyclobutane ring bonded to the hydroxyl group and the triazole ring would appear at a lower field (δ 70-90 ppm) compared to the other cyclobutane methylene (B1212753) (CH₂) carbons, which would resonate in the upfield aliphatic region (δ 15-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Triazole C=N | 140 - 160 |
| Cyclobutane C-OH | 70 - 90 |
| Cyclobutane CH₂ | 15 - 40 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity of atoms.
COSY would reveal correlations between coupled protons, helping to assign the complex multiplets of the cyclobutane ring by identifying neighboring protons.
HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for the CH groups in the molecule.
HMBC shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial in confirming the connection between the cyclobutane ring and the triazole ring by showing a correlation between the cyclobutane protons and the triazole carbons. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching of the triazole ring would likely appear in a similar region, around 3100-3300 cm⁻¹. Aromatic C-H stretching of the triazole ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring would appear just below 3000 cm⁻¹. researchgate.netresearchgate.net The C=N stretching of the triazole ring is expected in the 1560-1620 cm⁻¹ region, and C-N stretching vibrations would be found in the 1300-1400 cm⁻¹ range. sapub.orgresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Triazole (N-H) | N-H Stretch | 3100 - 3300 |
| Triazole (C-H) | C-H Stretch | 3000 - 3100 |
| Cyclobutane (C-H) | C-H Stretch | 2850 - 3000 |
| Triazole (C=N) | C=N Stretch | 1560 - 1620 |
| Triazole (C-N) | C-N Stretch | 1300 - 1400 |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure. For this compound, a single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsion angles. researchgate.net This data would confirm the connectivity of the triazole and cyclobutane rings and establish the stereochemistry at the quaternary carbon center. Furthermore, the analysis would reveal the planarity of the 1,2,4-triazole ring and the puckering of the cyclobutane ring. researchgate.netresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and triazole N-H groups, which dictate the crystal packing, would also be elucidated. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular mass of the compound. researchgate.net The fragmentation pattern would likely involve the loss of small, stable molecules such as water (H₂O) from the alcohol, and cleavage of the cyclobutane ring or the bond connecting it to the triazole ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net
Chiral Chromatography for Stereoisomer Separation and Analysis (e.g., SFC)
Chiral chromatography is an essential technique for the separation of enantiomers, which is particularly relevant for chiral molecules such as this compound, owing to the potential for stereoisomerism. Supercritical Fluid Chromatography (SFC) has emerged as a highly effective method for the enantioselective separation of various chiral compounds, including those with triazole moieties. nih.gov The advantages of SFC include high efficiency, reduced analysis times, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). mdpi.com
The enantiomeric separation of triazole derivatives is often achieved using chiral stationary phases (CSPs) based on polysaccharide derivatives, such as those derived from cellulose (B213188) and amylose. nih.govuva.es These CSPs have demonstrated broad applicability and powerful enantioseparation capabilities for a wide range of chiral compounds, including azole fungicides. mdpi.comnih.gov The selection of the appropriate chiral column and mobile phase conditions is critical for achieving optimal separation.
In the context of separating triazole-containing compounds by SFC, several chromatographic parameters are systematically investigated to optimize the resolution of enantiomers. These parameters include the type and percentage of the organic modifier, temperature, and back pressure. nih.gov Common organic modifiers used in conjunction with supercritical carbon dioxide include methanol, ethanol, and isopropanol. uva.esnih.gov The choice of modifier can significantly impact retention times and the resolution between enantiomers. nih.govresearchgate.net For instance, studies on various azole compounds have shown that different modifiers can provide the best results depending on the specific analyte. nih.gov
For the chiral analysis of this compound, a hypothetical SFC method could be developed based on established procedures for similar triazole derivatives. This would likely involve screening a variety of polysaccharide-based chiral columns. The mobile phase would consist of supercritical CO2 with a small percentage of an alcohol modifier. A systematic study of the modifier type and concentration, as well as temperature and pressure, would be conducted to achieve baseline separation of the enantiomers. The successful enantiomeric separation of numerous triazole pesticides and antifungal agents using SFC underscores the feasibility of this approach for the target compound. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Instrument | Supercritical Fluid Chromatography (SFC) System |
| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Supercritical CO2 / Organic Modifier (e.g., Methanol, Ethanol, or Isopropanol) |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 200 bar |
| Column Temperature | 25 - 40 °C |
| Detection | UV Detector (e.g., at 220 nm) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides information about the π-electron system and other chromophores present in the structure. The 1,2,4-triazole ring is the primary chromophore in this molecule and is expected to exhibit characteristic absorption bands in the UV region.
The electronic spectra of 1,2,4-triazole and its derivatives are characterized by absorptions arising from π → π* transitions. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the substituents attached to the triazole ring and the solvent used for the analysis. researchgate.net Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used in conjunction with experimental measurements to assign the observed electronic transitions and to understand the molecular orbitals involved. researchgate.netresearchgate.net
In the case of 1,2,4-triazole itself, a strong absorption band is observed in the vacuum ultraviolet (VUV) region. nih.gov Substituted 1,2,4-triazoles, however, can show absorption maxima at longer wavelengths, typically in the 200-300 nm range. For example, some 4H-1,2,4-triazole derivatives have been reported to exhibit absorption maxima (λmax) around 350 nm, although this can be highly dependent on the nature of the conjugated system. nih.gov The electronic transitions in these systems are generally attributed to the π → π* transitions within the heterocyclic ring and any associated conjugated systems. researchgate.net
For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 1,2,4-triazole ring. The cyclobutanol (B46151) substituent is not expected to significantly contribute to the absorption in the conventional UV-Vis range, as it lacks a chromophore. The spectrum would likely display one or more absorption bands corresponding to the π → π* transitions of the triazole system. The exact λmax and molar absorptivity (ε) would need to be determined experimentally. These data are useful for quantitative analysis and for providing insights into the electronic structure of the molecule.
| Compound/Core Structure | λmax (nm) | Solvent | Transition Type |
|---|---|---|---|
| 1,2,3-Triazole | ~205 | Gas Phase | π → π |
| 3,5-diamino-1,2,4-triazole | ~210, ~250 | Not Specified | π → π |
| Substituted 4H-1,2,4-triazole | ~351 | CH2Cl2 | π → π* |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the in-silico analysis of molecular systems. They provide a foundational understanding of a molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. semanticscholar.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. researchgate.net Comparing these theoretical parameters with experimental data, if available from techniques like X-ray crystallography, helps validate the computational model. researchgate.net
The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: Specific values are representative and require dedicated computational studies for this exact molecule.)
| Parameter | Description | Predicted Value |
|---|---|---|
| C1-N2 (Triazole) | Bond length between carbon and nitrogen in the triazole ring | Data not available in sources |
| N3-N4 (Triazole) | Bond length between two nitrogen atoms in the triazole ring | Data not available in sources |
| C5-C6 (Cyclobutane) | Bond length between two carbon atoms in the cyclobutane (B1203170) ring | Data not available in sources |
| C5-O1 (Alcohol) | Bond length between the cyclobutane carbon and the hydroxyl oxygen | Data not available in sources |
| ∠(N2-C1-N5) | Bond angle within the triazole ring | Data not available in sources |
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. pearson.comscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net For 1,2,4-triazole (B32235) derivatives, DFT calculations are commonly used to compute these orbital energies and predict the molecule's stability. researchgate.netnih.gov
Table 2: Frontier Molecular Orbital Energies for this compound (Note: Specific values are representative and require dedicated computational studies for this exact molecule.)
| Parameter | Description | Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in sources |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in sources |
Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. dnu.dp.ua
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω): This measures the ability of a molecule to accept electrons.
Nucleophilicity Index (N): This quantifies the electron-donating ability of a molecule.
Fraction of Transferred Electrons (ΔN): This value predicts the number of electrons that would flow from one molecule to another in a reaction.
Fukui Indices (f(r)): These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. dnu.dp.ua
Table 3: Global Reactivity Descriptors for this compound (Note: Specific values are representative and require dedicated computational studies for this exact molecule.)
| Descriptor | Symbol | Formula | Predicted Value |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available in sources |
| Chemical Softness | S | 1 / η | Data not available in sources |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available in sources |
| Electrophilicity Index | ω | χ² / (2η) | Data not available in sources |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. researchgate.net
Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. researchgate.net
Blue regions represent areas of low electron density (positive potential), which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton. researchgate.net
Green regions correspond to neutral potential, indicating areas of balanced charge. researchgate.net
The MEP map provides a clear, qualitative picture of the molecule's polarity and the regions most likely to be involved in intermolecular interactions. researchgate.netresearchgate.net
Conformational Analysis and Tautomeric Equilibria Studies
The structure of this compound is not rigid. The single bond connecting the cyclobutane and triazole rings allows for rotation, leading to different spatial arrangements or conformers. Conformational analysis, typically performed using DFT, involves calculating the potential energy surface as a function of key dihedral angles to identify the lowest-energy (most stable) conformers. mdpi.com
Furthermore, the 1,2,4-triazole ring can exist in different tautomeric forms. nih.gov The hydrogen atom on the triazole ring can be located on different nitrogen atoms, leading to 1H-, 2H-, and 4H-tautomers. Theoretical calculations are essential for determining the relative energies and, therefore, the relative stabilities of these tautomers. zsmu.edu.ua Studies on similar triazole derivatives have shown that the stability of tautomers can be significantly influenced by the solvent environment, with polar solvents potentially favoring different forms compared to the gas phase. zsmu.edu.uaresearchgate.net Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities and interaction with biological targets.
Theoretical Studies on Protonation Sites and Energetics
The 1,2,4-triazole ring contains basic nitrogen atoms that can be protonated in an acidic medium. Theoretical studies can predict the most likely site of protonation by calculating the proton affinity of each potential site. dnu.dp.ua For the 1,2,4-triazole ring in this compound, the lone pairs on the nitrogen atoms (N1, N2, and N4) are the primary candidates for protonation.
By calculating the total energy of the molecule protonated at each different nitrogen atom, one can determine the most stable protonated species (the one with the lowest energy). dnu.dp.ua Fukui indices can also be used to identify the nucleophilic regions where interactions with an electrophile like H+ are most likely to occur. dnu.dp.ua Such studies have been performed on the parent 1,2,4-triazole, indicating a preference for protonation at the N4 position. dnu.dp.ua These calculations are vital for understanding the molecule's behavior in different pH environments.
Computational Prediction of Spectroscopic Data (e.g., IR, Raman)
Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For the compound This compound , theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict its infrared (IR) and Raman spectra. These computational methods calculate the vibrational frequencies and their corresponding intensities, which are fundamental to understanding the molecule's structural and electronic characteristics.
The prediction of vibrational spectra typically involves optimizing the molecular geometry of the compound to its lowest energy state. Following this, frequency calculations are performed on the optimized structure. A widely used method for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental spectra. scifiniti.com
The predicted IR and Raman spectra are graphical representations of the calculated vibrational modes. Each peak in the spectrum corresponds to a specific type of molecular vibration, such as stretching, bending, or torsional motions of the atoms. The analysis of these predicted spectra allows for the assignment of specific vibrational modes to the functional groups present in This compound , including the hydroxyl group (-OH), the cyclobutane ring, and the 1,2,4-triazole ring.
The theoretical IR spectrum of This compound would be characterized by several key absorption bands. The high-frequency region is expected to be dominated by the stretching vibrations of the O-H and N-H bonds. The O-H stretching vibration of the hydroxyl group is anticipated to appear as a broad and intense band, characteristic of hydrogen-bonded hydroxyl groups. The N-H stretching vibration of the triazole ring would likely be observed in a similar region. The C-H stretching vibrations of the cyclobutane ring are also expected in this higher wavenumber range.
The fingerprint region of the predicted IR spectrum would contain a wealth of information about the molecule's structure. This region would include the stretching vibrations of the C-O, C-N, and C=N bonds, as well as the bending and deformation modes of the cyclobutane and triazole rings. For instance, the C-O stretching vibration is a key indicator of the alcohol functional group. The various C-N and N-N stretching and bending modes would be characteristic of the 1,2,4-triazole ring.
A hypothetical data table of predicted IR vibrational frequencies for This compound , based on DFT calculations of similar triazole derivatives, is presented below.
| Predicted Wavenumber (cm-1) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3400-3500 | O-H stretch | Hydroxyl |
| 3100-3200 | N-H stretch | Triazole ring |
| 2900-3000 | C-H stretch | Cyclobutane ring |
| 1620-1650 | C=N stretch | Triazole ring |
| 1400-1500 | C-N stretch | Triazole ring |
| 1200-1300 | C-O stretch | Alcohol |
| 1000-1100 | Cyclobutane ring deformation | Cyclobutane |
| 800-900 | Triazole ring deformation | Triazole ring |
The computationally predicted Raman spectrum for This compound provides complementary information to the IR spectrum. While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations. Therefore, certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
The predicted Raman spectrum would likely show strong signals for the symmetric stretching vibrations of the cyclobutane and triazole rings. The C-C stretching and breathing modes of the cyclobutane ring are expected to be prominent. The symmetric stretching of the C=N and N-N bonds within the triazole ring would also be characteristic features. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, is typically weaker in the Raman spectrum.
Below is a hypothetical data table of predicted Raman vibrational frequencies for This compound , based on computational studies of related heterocyclic compounds.
| Predicted Wavenumber (cm-1) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3100-3200 | N-H stretch | Triazole ring |
| 2900-3000 | Symmetric C-H stretch | Cyclobutane ring |
| 1620-1650 | Symmetric C=N stretch | Triazole ring |
| 1400-1500 | Symmetric C-N stretch | Triazole ring |
| 1000-1100 | Cyclobutane ring breathing mode | Cyclobutane |
| 800-900 | Symmetric triazole ring deformation | Triazole ring |
The computational prediction of IR and Raman spectra is a valuable asset in the structural elucidation of novel compounds like This compound . By providing a theoretical framework for understanding the vibrational behavior of the molecule, these methods facilitate the assignment of experimental spectra and contribute to a more comprehensive understanding of its molecular properties.
Chemical Reactivity and Reaction Mechanism Studies
Reactivity of the 1,2,4-Triazole (B32235) Moiety
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which endows it with a unique electronic structure and reactivity profile. chemicalbook.com Its aromaticity contributes to significant stability, making the ring generally resistant to cleavage. nih.govijsr.net
The distribution of electrons in the 1,2,4-triazole ring creates distinct sites for both nucleophilic and electrophilic attack. The two carbon atoms of the ring are positioned between electronegative nitrogen atoms, resulting in a π-deficient character. chemicalbook.com This electron deficiency renders the carbon atoms susceptible to attack by nucleophiles, particularly under mild conditions. chemicalbook.com
Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. chemicalbook.com The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids. chemicalbook.com Computational studies, such as Fukui functions and molecular electrostatic potential analyses, help in predicting the most likely sites of reaction. For instance, in substituted triazoles, the hardness or softness of an electrophile can determine which nitrogen atom is preferentially attacked. acs.org
| Property | Description | Value / Characteristic | Reference |
|---|---|---|---|
| Carbon Atoms (C3, C5) | Electronic Character | π-deficient; susceptible to nucleophilic attack | chemicalbook.com |
| Nitrogen Atoms (N1, N2, N4) | Electronic Character | Electron-rich; susceptible to electrophilic attack | chemicalbook.com |
| Basicity (pKa of conjugate acid) | Protonation of the ring | 2.45 | wikipedia.org |
| Acidity (pKa of N-H) | Deprotonation of the ring | 10.26 | chemicalbook.comwikipedia.org |
Due to its aromatic stabilization, the 1,2,4-triazole ring is notably stable and resistant to ring-opening reactions. nih.gov Unlike some other heterocyclic systems, cleavage of the triazole ring requires significant energy input and is not a common reaction pathway. Most synthetic literature focuses on the construction of the triazole ring rather than its degradation. frontiersin.orgorganic-chemistry.org
While specific studies on the ring-opening of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are not available, general principles of heterocyclic chemistry suggest that such reactions would be energetically unfavorable. Theoretical and experimental studies on the isomeric 1,2,3-triazole system have explored "unclicking" or retro-cycloaddition reactions, but these are often complex, require specific substitution patterns, and may necessitate catalysts or mechanochemical force to lower the high activation energy barriers.
Unsubstituted and 3-substituted 1,2,4-triazoles can exist in two tautomeric forms: the 1H- and 4H-forms, which are in rapid equilibrium. chemicalbook.comijsr.net Numerous studies have indicated that for the parent molecule, the 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole. nih.govijsr.netijprajournal.com
The specific tautomer present significantly influences the molecule's reactivity, particularly in reactions involving the ring nitrogen atoms, such as alkylation. The position of the mobile proton determines which nitrogen atoms behave as pyridine-like (doubly bonded within the ring) or pyrrole-like (single-bonded with an exocyclic N-H bond). In the 1H-tautomer, N4 is the sole pyridine-type nitrogen and a primary site for electrophilic attack. chemicalbook.com In the 4H-tautomer, N1 and N2 are pyridine-type nitrogens. Consequently, reaction conditions and the nature of the electrophile can lead to different isomers. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide as a base tends to yield N1-substituted products, whereas using aqueous sodium hydroxide (B78521) can result in a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com
| Tautomer | Structure | Relative Stability | Key Reactive Sites (Electrophilic Attack) | Reference |
|---|---|---|---|---|
| 1H-1,2,4-triazole | Proton on N1 | Generally more stable | N4 (pyridine-type) | nih.govijsr.net |
| 4H-1,2,4-triazole | Proton on N4 | Generally less stable | N1 and N2 (pyridine-type) | nih.govijsr.net |
Reactivity of the Cyclobutane (B1203170) Ring
The cyclobutane ring is characterized by significant ring strain due to its 90° bond angles, a deviation from the ideal 109.5° for sp³ hybridized carbons. youtube.com This inherent strain makes the ring susceptible to cleavage under various conditions, as ring-opening relieves this strain. pharmaguideline.comresearchgate.net
The strain energy of the cyclobutane ring facilitates a variety of ring-opening reactions that are not typically observed in larger, more stable cycloalkanes. These transformations can be initiated thermally, photochemically, or by using various reagents. researchgate.net
Common pathways for cyclobutane ring-opening include:
Hydrogenation: Catalytic hydrogenation, for instance with nickel or platinum catalysts, can cleave the cyclobutane ring to form the corresponding open-chain alkane. pharmaguideline.com
Thermal Electrocyclic Reactions: Substituted cyclobutenes can undergo thermally induced electrocyclic ring-opening to form conjugated dienes. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction is highly stereospecific and follows the Woodward-Hoffmann rules, with the substituents rotating in a conrotatory fashion. masterorganicchemistry.comresearchgate.net Benzocyclobutenes are particularly known to undergo facile thermal ring-opening. researchgate.net
Cationic Rearrangements: The formation of a carbocation adjacent to or on the cyclobutane ring can trigger ring-opening rearrangements. youtube.comic.ac.uk For example, solvolysis of cyclobutyl tosylate leads to a mixture of products including cyclopropylmethyl and homoallyl derivatives, indicating a complex rearrangement pathway through a shared, resonance-stabilized cationic intermediate. ic.ac.uk
Reductive Cleavage: In specific molecular frameworks, reductive conditions can lead to selective bond cleavage within the cyclobutane ring. One study found that an attempted reductive debenzylation on a complex molecule containing a cyclobutane ring resulted in the selective cleavage of a C-C bond, leading to an eight-membered lactam ring. researchgate.net
| Reaction Type | Conditions / Reagents | Product Type | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Ni or Pt catalyst | Saturated alkane | pharmaguideline.com |
| Thermal Electrocyclization | Heat | Conjugated diene | wikipedia.orgmasterorganicchemistry.com |
| Cationic Rearrangement | Solvolysis (e.g., of a tosylate) | Mixture of rearranged products | ic.ac.uk |
| Reductive Cleavage | Reductive debenzylation conditions | Ring-expanded products (context-specific) | researchgate.net |
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from strained cyclic olefins. Cyclobutene (B1205218) and its derivatives are effective monomers for ROMP due to the strain relief that drives the polymerization forward. beilstein-journals.orgchemrxiv.org
The reaction is typically catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum. nih.gov Studies have shown that cyclobutene derivatives can undergo ROMP readily, and the reaction can exhibit characteristics of a living polymerization, allowing for control over molecular weight and the creation of block copolymers. acs.org The reactivity in ROMP can be selective; for instance, under specific conditions using a first-generation Grubbs' catalyst, a cyclobutene moiety can be selectively polymerized while a less strained norbornene moiety in the same molecule remains intact. beilstein-journals.org
More recently, metal-free ROMP methods have been developed. One such strategy employs hydrazine (B178648) catalysis, where a bicyclic hydrazine catalyst condenses with an aldehyde to initiate the polymerization of cyclobutenes in a controlled, living manner. chemrxiv.orgnih.govnih.gov This organocatalytic approach avoids the issue of metal contamination in the final polymer product. chemrxiv.orgnih.gov
| Catalyst Type | Example | Key Features | Reference |
|---|---|---|---|
| Ruthenium-based | Grubbs' Catalysts (e.g., first generation) | High activity; allows for selective polymerization. | beilstein-journals.org |
| Molybdenum-based | Schrock Catalysts | Enables living polymerization of disubstituted cyclobutenes. | nih.gov |
| Organocatalytic | Bicyclic hydrazine / aldehyde | Metal-free; living polymerization with low dispersity. | chemrxiv.orgnih.gov |
Reactivity of the Cyclobutanol (B46151) Hydroxyl Group
The tertiary hydroxyl group of this compound is a key site for functional group interconversions. Standard organic transformations can be applied to modify this group, enabling the synthesis of a diverse range of derivatives.
Oxidation: The oxidation of tertiary alcohols like this compound is not straightforward and typically requires harsh conditions that may lead to the cleavage of the C-C bonds of the cyclobutane ring.
Esterification: The hydroxyl group can readily undergo esterification when treated with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using a base like pyridine (B92270) or a catalyst like DMAP). This reaction yields the corresponding cyclobutyl esters.
Etherification: Ether derivatives can be synthesized, for example, through a Williamson-type synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
These interconversions are fundamental for creating analogues with modified properties. ub.eduresearchgate.net
| Transformation | Reagents | Product Type |
| Esterification | Acyl chloride, Pyridine | Cyclobutyl ester |
| Esterification | Carboxylic acid, DCC, DMAP | Cyclobutyl ester |
| Etherification | 1. NaH; 2. Alkyl halide (R-X) | Cyclobutyl ether |
The hydroxyl group of the cyclobutanol can be eliminated to form an olefin, specifically a cyclobutene derivative. This dehydration reaction is typically acid-catalyzed and proceeds through an E1 or E2 mechanism. libretexts.orgwikipedia.org
In an E1 mechanism , the reaction begins with the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a tertiary cyclobutyl carbocation intermediate. wikipedia.org A base (which can be water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgwikipedia.org The formation of 1-(4H-1,2,4-triazol-3-yl)cyclobut-1-ene would be the expected product. The E1 pathway is common for tertiary alcohols due to the relative stability of the tertiary carbocation intermediate. wikipedia.org
An E2 mechanism involves a single, concerted step where a strong base removes a proton from a beta-carbon at the same time the C-OH bond (after protonation) breaks. wikipedia.org This pathway is less common for tertiary alcohols unless a strong, sterically hindered base is used. youtube.com
According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.orgopenstax.org In this case, elimination would lead to a single major product, 1-(4H-1,2,4-triazol-3-yl)cyclobut-1-ene, as all adjacent positions are equivalent. The formation of cyclobutene has been identified as a critical intermediate in other reactions of cyclobutanols. nih.gov
| Mechanism | Key Feature | Intermediate | Base Strength |
| E1 | Two-step process | Carbocation | Weak base sufficient |
| E2 | One-step (concerted) | Transition state only | Strong base required |
Stereochemical Control and Selectivity in Reactions (e.g., Enantioselective and Diastereoselective Synthesis)
While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when considering the synthesis of its chiral derivatives or its use in stereoselective transformations. Accessing enantiomerically enriched cyclobutanes is a significant area of research, often employing methods like asymmetric [2+2] cycloadditions or catalytic additions to prochiral precursors. nih.govchemistryviews.org
For example, an enantioselective synthesis could be envisioned starting from a prochiral cyclobutenyl precursor. A chiral catalyst, such as a chinchona-based squaramide, could be used to control the facial selectivity of a Michael addition of a thiol or other nucleophile to the double bond, establishing a new stereocenter with high enantioselectivity. rsc.orgnih.gov This approach has been successfully used to generate thio-substituted cyclobutanes with excellent enantiomeric ratios (er up to 99.7:0.3). rsc.orgnih.gov
Similarly, diastereoselective reactions can be controlled by existing stereocenters within the molecule or by the use of chiral auxiliaries. In reactions involving derivatives of this compound, the introduction of a second substituent on the cyclobutane ring could lead to the formation of diastereomers. The ratio of these diastereomers would be influenced by steric hindrance and the specific reaction mechanism. Palladium-catalyzed reactions on related cyclobutanol systems have demonstrated high regio- and stereoselectivity, indicating that precise control is achievable. nih.gov
Detailed Mechanistic Elucidation of Key Organic Transformations
The elucidation of reaction mechanisms for transformations involving this compound relies on identifying key intermediates and transition states.
In acid-catalyzed elimination reactions (Section 5.3.2), the cyclobutyl carbocation is the central intermediate of the E1 pathway. wikipedia.org This species is planar at the cationic carbon, and its formation is the rate-determining step. wikipedia.org The stability of this tertiary carbocation is what makes the E1 mechanism viable for this substrate. Subsequent deprotonation from an adjacent carbon proceeds through a low-energy transition state to form the final cyclobutene product.
In potential rearrangement reactions (Section 5.2.3), the initial cyclobutyl carbocation could serve as a branching point. The transition state for a 1,2-hydride or 1,2-alkyl shift would determine the pathway toward rearranged products. Computational studies are often employed to map the potential energy surface and determine the relative activation barriers for elimination versus rearrangement.
For other transformations, such as the regioselective aminocarbonylation of cyclobutanols, experimental evidence has shown that a cyclobutene is a critical intermediate. nih.gov In one study, the cyclobutene was isolated when the reaction was performed in the absence of carbon monoxide, and its subsequent reaction under the standard conditions yielded the final products. nih.gov This demonstrates that the initial reaction of the cyclobutanol is an elimination to form the olefin, which then participates in the main catalytic cycle. The transition state of the subsequent steps, such as migratory insertion or reductive elimination from the metal center, would then dictate the final product structure and stereochemistry.
Kinetic and Thermodynamic Considerations
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the kinetic and thermodynamic parameters of reactions involving this compound. While the broader class of 1,2,4-triazoles is known to participate in a variety of chemical transformations, detailed quantitative analysis of reaction rates, activation energies, and thermodynamic stabilities for this particular substituted cyclobutanol derivative is not publicly available.
General principles of chemical kinetics and thermodynamics can, however, provide a foundational understanding of its expected reactivity. The presence of the 1,2,4-triazole ring, with its multiple nitrogen atoms, suggests potential for various acid-base and coordination chemistries. The tertiary alcohol group on the cyclobutane ring is a key functional group that would likely dictate the course of many reactions, such as dehydration, substitution, or oxidation.
Table 1: Hypothetical Kinetic Parameters for Acid-Catalyzed Dehydration of this compound
| Parameter | Predicted Value Range | Influencing Factors |
| Rate Constant (k) | Dependent on temperature and catalyst | Steric hindrance from the cyclobutyl and triazole rings |
| Activation Energy (Ea) | Moderate to High | Stability of the resulting carbocation intermediate |
| Pre-exponential Factor (A) | Dependent on molecular collision frequency and orientation | Conformational rigidity of the cyclobutane ring |
Table 2: Hypothetical Thermodynamic Parameters for Acid-Catalyzed Dehydration of this compound
| Parameter | Predicted Sign | Rationale |
| Enthalpy Change (ΔH) | Endothermic | Breaking of C-O and C-H bonds requires energy input |
| Entropy Change (ΔS) | Positive | Formation of two molecules (alkene and water) from one increases disorder |
| Gibbs Free Energy Change (ΔG) | Dependent on temperature | The reaction may become spontaneous at higher temperatures |
It is crucial to emphasize that the values and predictions in the tables above are purely hypothetical and based on general chemical principles. Experimental studies are necessary to determine the actual kinetic and thermodynamic data for reactions involving this compound. The lack of such data in the current body of scientific literature highlights a potential area for future research, which would be valuable for understanding and optimizing the synthesis and application of this and related compounds.
Derivatization and Further Functionalization Strategies
Chemical Modifications of the 1,2,4-Triazole (B32235) Ring
The 1,2,4-triazole ring is a versatile heterocycle with several positions available for functionalization, primarily the ring nitrogen atoms and the unsubstituted C5 carbon.
The 1,2,4-triazole ring of the title compound possesses three nitrogen atoms that can potentially undergo electrophilic attack. The alkylation of 3-substituted-1,2,4-triazoles is a well-established modification strategy, though it often presents challenges in regioselectivity. The reaction of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base, can lead to a mixture of N-substituted isomers.
Alkylation can occur at the N1, N2, or N4 positions. Studies on similarly substituted triazoles have shown that the distribution of these isomers is influenced by several factors, including the nature of the substituent at the C3 position, the type of alkylating agent, the solvent, and the base used. For instance, alkylation of S-substituted 1,2,4-triazoles often yields a mixture of products, with N2-alkylation sometimes being preferred. The steric bulk of the cyclobutanol (B46151) group at C3 would likely play a significant role in directing the regiochemical outcome of these reactions.
N-arylation, typically accomplished through metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts) with aryl halides or boronic acids, represents another important derivatization pathway. This modification introduces aromatic systems directly onto the triazole ring, significantly altering the steric and electronic properties of the parent molecule.
| Reaction Type | Reagent Example | Potential Products | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | 1-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, 1-(2-Methyl-2H-1,2,4-triazol-3-yl)cyclobutan-1-ol, 1-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) |
| N-Alkylation | Benzyl Bromide (BnBr) | 1-(1-Benzyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, 1-(2-Benzyl-2H-1,2,4-triazol-3-yl)cyclobutan-1-ol, 1-(4-Benzyl-4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | Base (e.g., K₂CO₃) in Acetone or DMF |
| N-Arylation | Phenylboronic Acid | 1-(1-Phenyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | Cu(OAc)₂, Pyridine (B92270) |
The unsubstituted C5 position of the 1,2,4-triazole ring is a prime target for introducing further diversity. Direct C-H functionalization has emerged as a powerful tool for this purpose. Palladium or copper-catalyzed C-H arylation reactions can be employed to directly couple aryl halides with the C5 position of the triazole ring. nih.govacs.org This methodology avoids the need for pre-functionalized triazoles and offers an efficient route to 3,5-disubstituted derivatives.
While direct C-H activation on the specific title compound is not extensively documented, analogous reactions on other 1,2,4-triazole systems suggest its feasibility. nih.gov The reaction would involve treating this compound (potentially after N-protection) with an aryl halide in the presence of a suitable catalyst system.
Alternatively, functionalization at the C3 position can be envisioned by starting from a different precursor, such as a 1,2,4-triazole-3-thiol. Alkylation of the thiol group followed by further modifications is a common strategy to introduce various side chains at this position. researchgate.netresearchgate.net
| Reaction Type | Reagent Example | Potential Product | Typical Conditions |
|---|---|---|---|
| C5-H Arylation | Iodobenzene | 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | Pd(OAc)₂, ligand, base, high temperature |
| C5-H Arylation | 4-Bromotoluene | 1-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | CuI, ligand, base (e.g., LiOtBu), Dioxane |
Functionalization of the Cyclobutane (B1203170) Ring
Direct functionalization of the cyclobutane ring's C-H bonds while the ring is intact is a significant synthetic challenge. However, modern palladium-catalyzed C(sp³)–H activation strategies have shown promise for the arylation of cyclobutane frameworks, particularly when a directing group is present on the molecule. nih.govacs.orgnih.govacs.org For this compound, the triazole moiety or the hydroxyl group could potentially serve as directing groups, guiding the metal catalyst to activate the C-H bonds at the C2 or C3 positions of the cyclobutane ring. These reactions typically involve a palladium(II) catalyst and an arylating agent like an aryl boronic acid or aryl halide to install a new substituent. acs.org
It is important to note that such transformations are highly dependent on the specific substrate and catalyst system, and may compete with other reactive pathways. An alternative and more conventional approach to access substituted cyclobutane derivatives would involve the synthesis of the target molecule from an already functionalized cyclobutanone (B123998) precursor.
| Reaction Type | Potential Reagents | Potential Product Example | Comments |
|---|---|---|---|
| Directed C-H Arylation | Aryl boronic acid, Pd(OAc)₂, Ligand | 1-(4H-1,2,4-triazol-3-yl)-2-phenylcyclobutan-1-ol | Feasibility depends on the directing group ability of the triazole/hydroxyl moieties and catalyst system. acs.org |
| Synthesis from Precursor | 2-Substituted cyclobutanone + Triazole precursor | 1-(4H-1,2,4-triazol-3-yl)-2-substituted-cyclobutan-1-ol | A more traditional and often higher-yielding synthetic route. |
Transformations Involving the Cyclobutanol Hydroxyl Group
The tertiary hydroxyl group on the cyclobutane ring is a key functional handle for a variety of chemical transformations.
Esterification: The tertiary nature of the hydroxyl group in this compound makes esterification challenging due to steric hindrance. Standard Fischer esterification conditions (carboxylic acid with a catalytic amount of strong acid) are often ineffective. However, reaction with more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can yield the desired esters.
Etherification: The formation of ethers from this tertiary alcohol can be achieved via an SN1-type mechanism. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water generates a relatively stable tertiary carbocation on the cyclobutane ring, which can then be trapped by a nucleophilic solvent, such as an alcohol, to form an ether.
Dehydration and Rearrangement: A significant competing reaction, especially under acidic and heated conditions, is the elimination of water (dehydration) to form an alkene. Due to the inherent ring strain of the four-membered ring, the intermediate tertiary cyclobutyl carbocation is prone to undergo rearrangement. This often involves a ring-expansion to form a more stable five-membered cyclopentyl carbocation, which then loses a proton to yield a cyclopentene (B43876) derivative. askfilo.com
| Reaction Type | Reagent Example | Product Class | Product Example |
|---|---|---|---|
| Esterification | Acetyl Chloride / Pyridine | Ester | 1-(4H-1,2,4-triazol-3-yl)cyclobutyl acetate (B1210297) |
| Etherification | Methanol / H₂SO₄ | Ether | 3-(1-Methoxycyclobutyl)-4H-1,2,4-triazole |
| Dehydration/Rearrangement | H₂SO₄ / Heat | Alkene (Rearranged) | 3-(Cyclopent-1-en-1-yl)-4H-1,2,4-triazole |
Synthesis of Complex Molecular Hybrids and Conjugates with the Core Structure
The synthesis of complex molecular hybrids and conjugates incorporating the this compound core is a key strategy in modern drug discovery. This approach, often termed molecular hybridization, involves the covalent linking of two or more pharmacophores to create a single hybrid molecule. This can lead to compounds with improved affinity for biological targets, altered pharmacokinetic profiles, and potentially novel mechanisms of action.
A prevalent method for achieving such conjugations is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsigmaaldrich.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecular architectures. nih.govsigmaaldrich.com For instance, the hydroxyl group of the cyclobutanol ring can be modified to introduce an azide (B81097) or a terminal alkyne functionality. This functionalized intermediate can then be "clicked" with a complementary bioactive molecule, such as a peptide, a small molecule inhibitor, or a fluorescent probe, to generate the desired molecular hybrid.
Another approach involves the derivatization of the 1,2,4-triazole ring. The nitrogen atoms of the triazole can be alkylated or acylated to introduce linkers that can then be used to attach other molecular entities. nih.gov These strategies provide a modular and efficient route to a diverse library of hybrid compounds.
Detailed research findings have demonstrated the successful synthesis of various triazole-based hybrids. While specific examples starting from this compound are not extensively documented in publicly available literature, the principles of triazole derivatization are well-established. For example, various 1,2,4-triazole-3-thiol derivatives have been synthesized and subsequently S-alkylated to create more complex structures. nih.gov Similarly, 4-amino-4H-1,2,4-triazole has been used as a precursor for the synthesis of a range of derivatives with diverse biological activities. researchgate.net These examples highlight the chemical tractability of the triazole ring system for building molecular complexity.
The table below summarizes potential strategies for the synthesis of molecular hybrids and conjugates from the this compound core, based on established triazole chemistry.
| Functionalization Site | Reaction Type | Introduced Functionality | Potential Conjugation Partner | Reference Principle |
| Cyclobutanol Hydroxyl Group | Esterification / Etherification | Alkyne or Azide | Azide or Alkyne-modified biomolecule | Click Chemistry nih.govsigmaaldrich.com |
| Triazole N-H | Alkylation | Linker with terminal functional group | Carboxylic acids, amines, etc. | N-Alkylation of Triazoles nih.gov |
| Triazole N-H | Acylation | Amide-linked moiety | Activated carboxylic acids | N-Acylation of Triazoles |
Potential Applications in Advanced Materials Science
Incorporation into Polymeric Architectures (e.g., via ROMP)
The presence of a strained cyclobutane (B1203170) ring in 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol suggests its potential as a monomer for ring-opening polymerization (ROP). Specifically, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. While the cyclobutanol (B46151) ring itself is not an olefin, it can be chemically modified to introduce a polymerizable group, such as a norbornene moiety. This functionalized monomer could then potentially undergo ROMP to yield polymers with pendant triazole-cyclobutanol groups.
The incorporation of the 1,2,4-triazole (B32235) unit into the polymer backbone or as a side chain is of particular interest. Triazole-containing polymers are known for their thermal stability, and the triazole ring can act as a ligand for metal ions or participate in hydrogen bonding, influencing the material's mechanical and thermal properties.
Recent research has demonstrated the ring-opening polymerization of cyclobutanol derivatives through C(sp³)–C(sp³) bond cleavage catalyzed by palladium, leading to the formation of polyketones. acs.org This suggests an alternative pathway for the polymerization of this compound, which could result in novel polymer backbones containing both ketone and triazole functionalities. The properties of such polymers would be highly dependent on the specific polymerization conditions and the nature of any co-monomers used.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Monomer Modification Required | Potential Polymer Structure | Key Features of Resulting Polymer |
| ROMP | Functionalization with a strained olefin (e.g., norbornene) | Polyolefin with pendant this compound groups | Tunable properties via co-polymerization; potential for post-polymerization modification. |
| Pd-catalyzed ROP | None | Polyketone with integrated triazole functionalities | Novel backbone structure; potential for unique thermal and mechanical properties. |
It is important to note that the successful polymerization of this compound via these methods would require significant experimental investigation to optimize reaction conditions and characterize the resulting materials.
Development as Ligands for Coordination Chemistry
The 1,2,4-triazole ring is a well-established and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its nitrogen atoms. acs.orgmdpi.comresearchgate.net The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring can act as donor sites, allowing for various coordination modes, including monodentate, bidentate, and bridging coordination. The N1-N2 bridging mode is particularly common and has been utilized to construct polynuclear metal complexes and coordination polymers with interesting magnetic and catalytic properties. mdpi.com
The compound this compound can be envisioned as a ligand where the triazole moiety provides the primary coordination site. The cyclobutanol group, while not typically a primary binding site for metals, could influence the properties of the resulting coordination complexes in several ways:
Steric Hindrance: The bulky cyclobutanol group could sterically influence the coordination environment around the metal center, potentially leading to unusual coordination geometries and affecting the catalytic activity or spin-state of the metal ion.
Hydrogen Bonding: The hydroxyl group of the cyclobutanol moiety can participate in intra- or intermolecular hydrogen bonding. This could play a crucial role in directing the self-assembly of coordination complexes into higher-order supramolecular architectures, such as metal-organic frameworks (MOFs).
Solubility: The presence of the polar hydroxyl group may enhance the solubility of the resulting metal complexes in certain solvents, which is advantageous for solution-phase studies and applications.
The versatility of 1,2,4-triazole ligands is demonstrated by their ability to form stable complexes with various transition metals, including iron(II), cobalt(II), nickel(II), and copper(II). mdpi.comnih.gov These complexes often exhibit interesting magnetic phenomena, such as spin crossover behavior in iron(II) complexes. rsc.org The specific electronic and steric properties of this compound as a ligand would need to be experimentally determined through the synthesis and characterization of its metal complexes.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Impact of Cyclobutanol Group |
| Monodentate | Coordination through a single nitrogen atom (e.g., N4). | Steric bulk may influence packing in the solid state. |
| Bidentate | Chelation involving two adjacent nitrogen atoms (less common for 1,2,4-triazoles). | Highly unlikely due to ring geometry. |
| Bridging (N1-N2) | The triazole ring bridges two metal centers. | The cyclobutanol group could influence the distance and orientation between metal centers. |
Exploration as Fluorescent Materials
Derivatives of 1,2,4-triazole have been investigated for their luminescent properties and have shown potential as fluorescent materials. nih.govnih.govmdpi.com The fluorescence characteristics of these compounds are highly dependent on their molecular structure, including the nature and position of substituents on the triazole ring, as well as their aggregation state.
For this compound, the triazole ring can act as a fluorophore. The presence of the cyclobutanol group could influence the photophysical properties in several ways:
Tuning of Electronic Properties: While the cyclobutyl group is not electronically conjugated with the triazole ring, the hydroxyl group can participate in hydrogen bonding, which can affect the energy levels of the molecule and thus its absorption and emission wavelengths.
Solid-State Packing: The shape and steric bulk of the cyclobutanol moiety can significantly influence how the molecules pack in the solid state. This is crucial as intermolecular interactions, such as π-π stacking of the triazole rings, can lead to aggregation-caused quenching or, in some cases, aggregation-induced emission.
Functionalization: The hydroxyl group provides a convenient handle for further chemical modification. For instance, it could be esterified with a fluorophore to create a new fluorescent sensor or incorporated into a polymer backbone to develop fluorescent polymeric materials. acs.org
Research on other 4H-1,2,4-triazole derivatives has shown that conjugation with aromatic systems can lead to highly luminescent compounds with large quantum yields. nih.gov While this compound itself may not be strongly fluorescent, it serves as a valuable scaffold for the synthesis of new fluorescent materials with tailored properties. The investigation of its photophysical properties in different solvents and in the solid state would be the first step in exploring its potential in this area.
Table 3: Factors Potentially Influencing the Fluorescent Properties of this compound
| Factor | Potential Influence |
| Hydrogen Bonding | Can alter the energy of the excited state, leading to shifts in emission wavelength. |
| Molecular Rigidity | The rigid cyclobutane ring may restrict non-radiative decay pathways, potentially enhancing fluorescence quantum yield. |
| Intermolecular Interactions | Solid-state packing can lead to quenching or enhancement of fluorescence. |
| Chemical Modification | The hydroxyl group allows for the attachment of other chromophores or incorporation into larger systems. |
Further research, including spectroscopic studies and quantum chemical calculations, is necessary to fully elucidate the potential of this compound and its derivatives as advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol?
- Methodology : Synthesis typically involves cyclization or substitution reactions. For triazole derivatives, a common approach is reacting cyclobutan-1-ol precursors with 1,2,4-triazole derivatives under basic conditions. For example, K₂CO₃ in aqueous media facilitates nucleophilic substitution or ring closure (e.g., analogous to methods used for 1,2,4-triazole-thiol derivatives in ). Purification via column chromatography and characterization by NMR and mass spectrometry are critical .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodology : Use X-ray crystallography (e.g., ORTEP-3 or WinGX for structural visualization ), complemented by NMR (¹H/¹³C, HSQC, HMBC) to confirm connectivity. IR spectroscopy identifies functional groups (e.g., hydroxyl and triazole C=N stretches). High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What are the key chemical reactivity patterns of this compound?
- Methodology : The triazole ring undergoes electrophilic substitution at N- or S-sites (if modified), while the cyclobutanol hydroxyl group can participate in esterification or etherification. Oxidation with H₂O₂ may yield sulfoxides (if sulfur-containing analogs exist), and reduction with NaBH₄/LiAlH₄ could target ketone intermediates (see for analogous reactions) .
Advanced Research Questions
Q. How can DFT studies predict electronic properties and reaction mechanisms?
- Methodology : Employ Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to model electronic structure, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Compare with experimental UV-Vis, cyclic voltammetry, or XPS data (e.g., as in and for triazole derivatives) .
Q. What strategies validate the biological activity of this compound, such as antimicrobial or anticancer effects?
- Methodology :
- Antimicrobial : Perform MIC/MBC assays against Gram-positive/negative strains (e.g., Pseudomonas aeruginosa in ). Use broth microdilution and colony counting.
- Anticancer : Conduct MTT assays on cell lines (e.g., MCF-7 in ). Pair with computational docking (Glide software, ) to identify protein targets (e.g., JNK kinases) .
Q. How to resolve contradictions in reactivity data across studies?
- Methodology : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use control reactions and in situ monitoring (e.g., NMR kinetics). Validate intermediates via LC-MS or crystallography. Cross-reference computational models to identify plausible mechanistic divergences .
Q. What experimental designs address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
